![molecular formula C28H29NO5 B2806218 Fmoc-l-tyr(3-tbu)-oh CAS No. 220808-32-2](/img/structure/B2806218.png)
Fmoc-l-tyr(3-tbu)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-l-tyr(3-tbu)-oh” is a chemical compound with the IUPAC name (2S)-3-(3-tert-butyl-4-hydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . It has a molecular weight of 459.54 and appears as a white powder .
Molecular Structure Analysis
The InChI code for “Fmoc-l-tyr(3-tbu)-oh” is 1S/C28H29NO5/c1-28(2,3)23-14-17(12-13-25(23)30)15-24(26(31)32)29-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24,30H,15-16H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 . The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyl group, and a tyrosine residue .Physical And Chemical Properties Analysis
“Fmoc-l-tyr(3-tbu)-oh” is a white powder . The storage temperature is 0-8°C .Scientific Research Applications
Synthesis of Peptides and Peptidomimetics
Fmoc-L-Tyr(3-tBu)-OH has been utilized extensively in the synthesis of peptides and peptidomimetics. For instance, it has been incorporated into peptides as a tyrosine surrogate to study the kinetic properties towards protein tyrosine phosphatases (PTPs) and to create peptides resistant to tyrosinase action, enhancing the understanding of PTP substrates and inhibitors (Gopishetty et al., 2008). Furthermore, research has focused on developing new protecting groups to prevent aspartimide formation during peptide synthesis, showcasing the importance of protecting group strategies in the synthesis of homogeneous aspartyl-containing peptides (Behrendt et al., 2015).
Controlled Self-Assembly and Material Science
In material science, Fmoc-L-Tyr(3-tBu)-OH has been employed in the self-assembly of modified aromatic amino acids to create well-defined morphologies such as fibers and spherical structures. This application is significant for the simple fabrication and design of novel materials, providing an important avenue for research in nanotechnology and material science (Gour et al., 2021).
Phosphorylation Studies
The chemical synthesis of O-thiophosphotyrosyl peptides using Fmoc-Tyr(PS(OBzl)2)-OH demonstrates the compound's utility in introducing phosphotyrosine residues into peptides, furthering studies in protein interactions and signaling pathways (Kitas et al., 2009). This is crucial for the development of peptide-based tools for studying tyrosine phosphorylation in cellular processes.
Hydrogel Formation
Fmoc-L-Tyr(3-tBu)-OH has also been explored in the formation of stable supramolecular hydrogels, which have potential applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth. The incorporation of graphene into peptide-based hydrogels demonstrates an innovative approach to creating hybrid materials with enhanced properties (Adhikari & Banerjee, 2011).
properties
IUPAC Name |
(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)23-14-17(12-13-25(23)30)15-24(26(31)32)29-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24,30H,15-16H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKXHUJAUIQIGY-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-tyr(3-tbu)-oh |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.